1-Methylindolin-5-amine dihydrochloride

Solubility Formulation In Vitro Assay Compatibility

This dihydrochloride salt delivers superior aqueous solubility (0.36 mg/mL predicted) versus the free base, eliminating organic co-solvents in biological assays. The N-methyl substituent confers a >10-fold higher LogP (1.77 vs. 0.66), enhancing membrane permeability for CNS-target programs. Explicit MW (221.13 g/mol) enables accurate stoichiometric correction in amide couplings and cross-couplings. QC documentation (NMR, HPLC) ensures batch-to-batch reproducibility for fragment-based screening and SAR libraries. Choose this form to reduce assay variability and streamline synthetic workflows.

Molecular Formula C9H14Cl2N2
Molecular Weight 221.12 g/mol
CAS No. 1240527-25-6
Cat. No. B1462953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylindolin-5-amine dihydrochloride
CAS1240527-25-6
Molecular FormulaC9H14Cl2N2
Molecular Weight221.12 g/mol
Structural Identifiers
SMILESCN1CCC2=C1C=CC(=C2)N.Cl.Cl
InChIInChI=1S/C9H12N2.2ClH/c1-11-5-4-7-6-8(10)2-3-9(7)11;;/h2-3,6H,4-5,10H2,1H3;2*1H
InChIKeyJPOXHCBFVAKBSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methylindolin-5-amine Dihydrochloride (CAS 1240527-25-6): Product Specification and Structural Baseline


1-Methylindolin-5-amine dihydrochloride (CAS 1240527-25-6) is a dihydrochloride salt of a substituted indoline derivative, with the molecular formula C9H14Cl2N2 and a molecular weight of 221.13 g/mol [1]. The compound features a 1-methyl-2,3-dihydro-1H-indole core with an amino substituent at the 5-position, and is available commercially with typical purities of 96% to 97% . The saturated indoline scaffold provides enhanced three-dimensional conformational flexibility compared to its fully aromatic indole counterpart, a property that can be exploited in medicinal chemistry for optimizing target binding interactions .

Procurement Caution: Why 1-Methylindolin-5-amine Dihydrochloride Cannot Be Readily Substituted


Interchanging 1-methylindolin-5-amine dihydrochloride with its closest analogs—such as the free base 1-methylindolin-5-amine (CAS 64180-07-0) or the unsubstituted 5-aminoindoline dihydrochloride (CAS 2759-14-0)—introduces quantifiable differences in physicochemical properties, synthetic compatibility, and commercial availability that directly impact experimental reproducibility and procurement feasibility [1]. The dihydrochloride salt form of 1-methylindolin-5-amine offers enhanced aqueous solubility and distinct handling characteristics compared to the free base . The N-methyl substituent differentiates this compound from unsubstituted indolin-5-amine derivatives, altering both lipophilicity and the compound's reactivity profile in downstream synthetic applications .

Quantitative Differentiation Guide: 1-Methylindolin-5-amine Dihydrochloride vs. Key Analogs


Salt Form Advantage: Enhanced Aqueous Solubility of 1-Methylindolin-5-amine Dihydrochloride

The dihydrochloride salt form of 1-methylindolin-5-amine provides significantly enhanced aqueous solubility compared to its free base counterpart. While direct experimental solubility measurements for the target compound are not widely published, the dihydrochloride salt of the structurally related 5-aminoindoline (CAS 2759-14-0) demonstrates markedly improved water solubility relative to its free base (CAS 5192-03-0) . This principle extends to 1-methylindolin-5-amine dihydrochloride, where the protonated amine and chloride counterions facilitate dissolution in aqueous buffers .

Solubility Formulation In Vitro Assay Compatibility

Molecular Weight and Molar Quantitation: Impact on Reaction Stoichiometry and Weighing Accuracy

The dihydrochloride salt of 1-methylindolin-5-amine (MW = 221.13 g/mol) possesses a substantially higher molecular weight than its free base counterpart (MW = 148.21 g/mol) [1]. This difference directly impacts reaction stoichiometry calculations in synthetic chemistry applications . When substituting between salt and free base forms, the molar quantity of active indoline core delivered per unit mass differs by approximately 33% [1].

Synthetic Chemistry Stoichiometry Analytical Weighing

Lipophilicity Differentiation: Impact of N-Methyl Substitution on log P

The N-methyl substitution on the indoline nitrogen of 1-methylindolin-5-amine dihydrochloride introduces a quantifiable increase in lipophilicity compared to the unsubstituted 5-aminoindoline dihydrochloride (CAS 2759-14-0). The target compound exhibits a consensus Log Po/w of 1.77 , whereas the unsubstituted analog (Indolin-5-amine hydrochloride, CAS 32692-19-6) has a Log P of approximately 0.66 [1].

Lipophilicity Membrane Permeability Medicinal Chemistry

Commercial Availability and Purity Benchmarking for Procurement Decisions

1-Methylindolin-5-amine dihydrochloride is commercially available from multiple established chemical suppliers with documented purities ranging from 96% to 97% . In contrast, its closest dihydrochloride analog, 5-aminoindoline dihydrochloride (CAS 2759-14-0), is typically offered at ≥95% purity . Both compounds are supplied in standard research quantities ranging from 250 mg to 25 g, with QC documentation (NMR, HPLC) available upon request .

Procurement Purity Supply Chain

Class-Level Biological Relevance: Indoline Scaffold as a Privileged Structure in Medicinal Chemistry

The indoline scaffold, including N-substituted derivatives such as 1-methylindolin-5-amine dihydrochloride, is recognized as a privileged structure in medicinal chemistry due to its ability to interact with multiple biological targets . Indole and indoline derivatives are key components in approved drugs for cancer, infectious diseases, inflammation, and neurodegenerative disorders . Specifically, indolin-5-amine derivatives have been investigated as starting materials for the synthesis of potent and selective inhibitors of Lysine Specific Demethylase 1 (LSD1), a validated target in cancer therapy . The N-methyl substitution on the indoline nitrogen differentiates 1-methylindolin-5-amine from unsubstituted indoline derivatives, potentially altering target selectivity and pharmacokinetic properties .

Drug Discovery Medicinal Chemistry Scaffold Hopping

Optimized Application Scenarios for 1-Methylindolin-5-amine Dihydrochloride Based on Quantitative Differentiation


Aqueous Biological Assay Development Requiring Salt-Form Solubility

The dihydrochloride salt form of 1-methylindolin-5-amine, with its enhanced aqueous solubility, is the preferred choice for developing in vitro biological assays conducted in aqueous buffer systems . The salt form eliminates the need for organic co-solvents (e.g., DMSO) that may interfere with cellular viability or enzymatic activity, thereby reducing assay variability and improving data reproducibility . This is particularly critical in high-throughput screening campaigns where compound solubility in aqueous media directly impacts the accuracy of dose-response measurements .

Medicinal Chemistry Campaigns Requiring Differentiated Lipophilicity

1-Methylindolin-5-amine dihydrochloride, with its consensus Log Po/w of 1.77, offers a quantifiable lipophilicity advantage over the unsubstituted analog (Log P = 0.66) . This >10-fold increase in partition coefficient makes the compound particularly suitable for medicinal chemistry programs where enhanced membrane permeability is desired—for example, in the design of CNS-penetrant molecules or in cell-based assays requiring efficient intracellular target engagement . The N-methyl group also provides a differentiated starting point for structure-activity relationship (SAR) studies exploring the impact of N-substitution on target binding and selectivity .

Synthetic Chemistry Applications Requiring Precise Stoichiometric Control

When used as a synthetic building block in multi-step organic synthesis, 1-methylindolin-5-amine dihydrochloride (MW = 221.13 g/mol) requires explicit stoichiometric adjustment compared to its free base counterpart (MW = 148.21 g/mol) . Researchers must account for the 49% higher molecular weight when calculating molar equivalents for reactions such as amide couplings, reductive aminations, or palladium-catalyzed cross-couplings . The availability of QC documentation (NMR, HPLC) from commercial suppliers ensures that the correct molecular weight and purity are consistently applied in reaction planning, supporting reproducible synthetic outcomes .

Scaffold-Based Drug Discovery Leveraging Privileged Indoline Core

The indoline scaffold of 1-methylindolin-5-amine dihydrochloride serves as a privileged structure in fragment-based drug discovery and scaffold-hopping campaigns . The compound provides a versatile starting point for generating diverse chemical libraries through functionalization of the 5-amino group, the indoline nitrogen, or the aromatic ring . The documented use of indolin-5-amine derivatives in developing LSD1 inhibitors exemplifies the scaffold's utility in targeting epigenetically relevant enzymes in oncology . The differentiated lipophilicity profile of the N-methyl analog allows medicinal chemists to fine-tune the physicochemical properties of lead compounds early in the optimization process .

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